1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a cyclobutane ring with a carboxylic acid and a ketone functional group
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene reagents, which facilitate the insertion of the difluoromethyl group into the cyclobutane ring. The reaction conditions often include the use of metal catalysts such as palladium or nickel to enhance the efficiency of the process .
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for the efficient production of this compound .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylates and ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity and function. Additionally, the compound’s unique structure allows it to interact with specific pathways involved in metabolic processes, potentially leading to the modulation of biological activities .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid stands out due to its unique combination of a difluoromethyl group and a cyclobutane ring. Similar compounds include:
1-(Trifluoromethyl)-3-oxocyclobutane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-(Difluoromethyl)-2-oxocyclobutane-1-carboxylic acid: The position of the ketone group is different, which can affect the compound’s reactivity and interactions with other molecules.
The presence of the difluoromethyl group in this compound provides unique advantages in terms of metabolic stability and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
2228641-38-9 |
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Molecular Formula |
C6H6F2O3 |
Molecular Weight |
164.1 |
Purity |
95 |
Origin of Product |
United States |
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